molecular formula C7H9NO2 B3135800 5-Amino-2-(hydroxymethyl)phenol CAS No. 40463-78-3

5-Amino-2-(hydroxymethyl)phenol

Cat. No. B3135800
CAS RN: 40463-78-3
M. Wt: 139.15 g/mol
InChI Key: HDEZKWUFSMWOCB-UHFFFAOYSA-N
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Description

5-Amino-2-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H9NO2 . It is also known by other names such as 4-amino-2-hydroxy-benzyl alcohol .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with an amino group and a hydroxymethyl group attached to the benzene ring . The molecular weight is 139.15200 .


Physical And Chemical Properties Analysis

Phenols, in general, are colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Phenols are readily soluble in water due to their ability to form hydrogen bonding .

Scientific Research Applications

Synthesis Applications

5-Amino-2-(hydroxymethyl)phenol serves as a key intermediate in the synthesis of complex molecules. For instance, it has been utilized in the concise stereospecific synthesis of repinotan (BAY×3702), a potent 5-hydroxytryptamine (5-HT1A) antagonist, showcasing its role in the development of therapeutic agents (J. Gross, 2003). This demonstrates the compound's utility in creating optically active forms of medically relevant compounds.

Biological Activity Studies

Studies on derivatives and related compounds of this compound have shown significant biological activities, including antioxidant, antimicrobial, and enzyme inhibition properties. For instance, Schiff bases derived from 2-aminophenol have exhibited potent antioxidant and lipoxygenase inhibition activities, alongside excellent antimicrobial activities against various bacteria (M. Aslam et al., 2016). These findings highlight the compound's potential in developing new therapeutic agents with antioxidant and antimicrobial properties.

Precursor for Complex Molecules

This compound acts as a precursor for the synthesis of various complex molecules with potential applications in materials science and as ligands in metal complexes for catalysis. For example, aluminum complexes bearing bidentate (aminomethyl)phenolate ligands have been shown to catalyze the conversion of monosaccharides into 5-(hydroxymethyl)furfural (HMF) in ionic liquids, indicating its utility in biofuel production and as a platform chemical for generating bio-based chemicals (D. Saang'onyo, 2018).

properties

IUPAC Name

5-amino-2-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEZKWUFSMWOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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